

An In-depth Technical Guide to Pyrimidifen-d5: Structure, Properties, and Application

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Compound of Interest

Compound Name: Pyrimidifen-d5

CAS No.: 1794979-20-6

Cat. No.: B587505

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pyrimidifen-d5**, a deuterated isotopologue of the insecticide and acaricide Pyrimidifen. This document is structured to deliver not just data, but also field-proven insights into its synthesis, characterization, and application, particularly as an internal standard in mass spectrometry-based analytical methods. Every protocol and claim is grounded in established scientific principles to ensure trustworthiness and utility in a research and development setting.

Introduction to Pyrimidifen and the Role of its Deuterated Analog

Pyrimidifen is a pyrimidinamine-based pesticide highly effective against a variety of mites and the diamondback moth, making it a significant tool in agriculture for protecting fruits, vegetables, and tea.^[1] Its mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone reductase), disrupting cellular respiration in target pests.^{[2][3]}

In the realm of analytical chemistry and drug development, the quantification of pesticide residues in environmental and biological matrices is of paramount importance for safety and regulatory compliance. Stable isotope-labeled internal standards are the gold standard for achieving the highest accuracy and precision in these analyses.^[4] **Pyrimidifen-d5**, with five

deuterium atoms incorporated into its structure, serves this critical role. Its chemical and physical properties are nearly identical to those of Pyrimidifen, ensuring it behaves similarly during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling it to be used as a reliable internal standard to compensate for matrix effects and variations in analytical procedures.[5]

Chemical Structure and Physicochemical Properties

The exact location of the deuterium atoms in commercially available **Pyrimidifen-d5** is on the ethyl group, specifically designated as Pyrimidifen-ethyl-d5. This is a critical detail for accurate mass spectrometric analysis and for understanding its synthesis.

Chemical Structure

The chemical structure of **Pyrimidifen-d5** is identical to that of Pyrimidifen, with the exception of the isotopic labeling on the ethyl group.

Caption: Chemical structure of **Pyrimidifen-d5** (ethyl-d5).

Physicochemical Properties

The physicochemical properties of **Pyrimidifen-d5** are expected to be very similar to those of its non-deuterated counterpart. The primary difference is the molecular weight, which is a key factor in its use as an internal standard for mass spectrometry.

Property	Value (Pyrimidifen)	Value (Pyrimidifen-d5)	Reference
IUPAC Name	5-chloro-N-[2-[4-(2-ethoxyethyl)-2,3-dimethylphenoxy]ethyl]-6-ethylpyrimidin-4-amine	5-chloro-N-[2-[4-(2-ethoxyethyl)-2,3-dimethylphenoxy]ethyl]-6-(ethyl-d5)pyrimidin-4-amine	[6]
CAS Number	105779-78-0	1794979-20-6	[6]
Molecular Formula	C ₂₀ H ₂₈ ClN ₃ O ₂	C ₂₀ H ₂₃ D ₅ ClN ₃ O ₂	[6]
Molecular Weight	377.92 g/mol	382.94 g/mol	[6]
Appearance	White crystalline solid or powder	Not specified (expected to be a white solid)	[1]
Melting Point	69.4-70.9 °C	Not available (expected to be similar to Pyrimidifen)	[1]
Solubility (g/L at 25°C)	Water: 0.00217 Methanol: 276 n-Hexane: 34 Xylene: 364	Not available (expected to be similar to Pyrimidifen)	[1]
LogP	4.59	Not available (expected to be similar to Pyrimidifen)	[3]

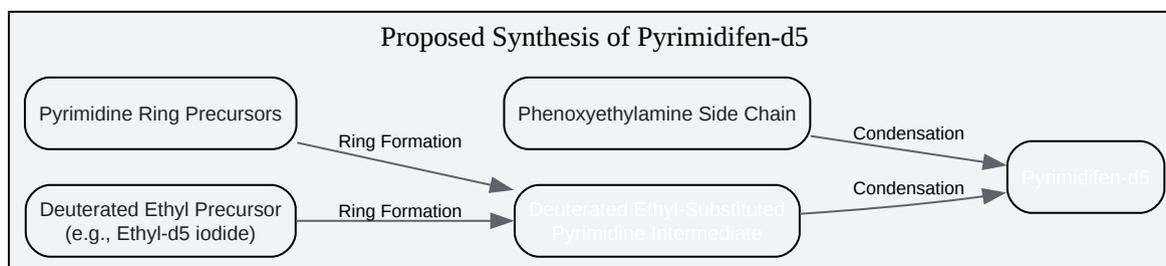
Synthesis of Pyrimidifen-d5

While a specific, published protocol for the synthesis of **Pyrimidifen-d5** is not readily available, a feasible synthetic route can be proposed based on established methods for the synthesis of Pyrimidifen and the introduction of deuterated ethyl groups. The most logical approach involves the synthesis of a deuterated ethyl-substituted pyrimidine precursor, followed by its condensation with the phenoxyethylamine side chain.

Proposed Synthetic Pathway

A plausible synthesis of **Pyrimidifen-d5** would likely involve the following key steps:

- Synthesis of a deuterated ethyl-substituted pyrimidine intermediate: This can be achieved by utilizing a deuterated starting material, such as ethyl-d5 iodide or a related deuterated ethylating agent, in the construction of the pyrimidine ring.
- Condensation with the phenoxyethylamine side chain: The deuterated pyrimidine intermediate would then be reacted with the appropriate phenoxyethylamine derivative to yield the final **Pyrimidifen-d5** product.



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Caption: Proposed synthetic workflow for **Pyrimidifen-d5**.

Theoretical Experimental Protocol for a Key Step: Synthesis of a Deuterated Pyrimidine Intermediate

This theoretical protocol outlines the synthesis of a key intermediate, a deuterated ethyl-substituted pyrimidine, based on known pyrimidine synthesis methodologies.

Materials:

- Ethyl-d5 iodide
- Appropriate pyrimidine ring precursors (e.g., a substituted malonate and urea)

- Sodium ethoxide
- Anhydrous ethanol
- Standard laboratory glassware for anhydrous reactions

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide in anhydrous ethanol.
- **Addition of Reactants:** To this solution, add the pyrimidine ring precursors. Stir the mixture at room temperature for 30 minutes.
- **Deuterated Ethyl Group Introduction:** Slowly add ethyl-d5 iodide to the reaction mixture.
- **Reaction:** Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Workup and Purification:** After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the deuterated ethyl-substituted pyrimidine intermediate.

Application as an Internal Standard in Analytical Methods

The primary application of **Pyrimidifen-d5** is as an internal standard for the quantitative analysis of Pyrimidifen in various matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).^[7]
^[8]

Rationale for Use

The use of a stable isotope-labeled internal standard like **Pyrimidifen-d5** is crucial for several reasons:

- **Correction for Matrix Effects:** Complex matrices such as food products or biological fluids can enhance or suppress the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. Since **Pyrimidifen-d5** has nearly identical physicochemical properties to Pyrimidifen, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are normalized.
- **Compensation for Sample Preparation Variability:** Losses of the analyte can occur during extraction, cleanup, and concentration steps. By adding a known amount of **Pyrimidifen-d5** to the sample at the beginning of the workflow, any losses of the analyte will be mirrored by losses of the internal standard, and the analyte-to-internal standard ratio will remain constant.^[9]
- **Improved Precision and Accuracy:** The use of an internal standard significantly improves the precision and accuracy of the analytical method, which is essential for regulatory compliance and reliable risk assessment.

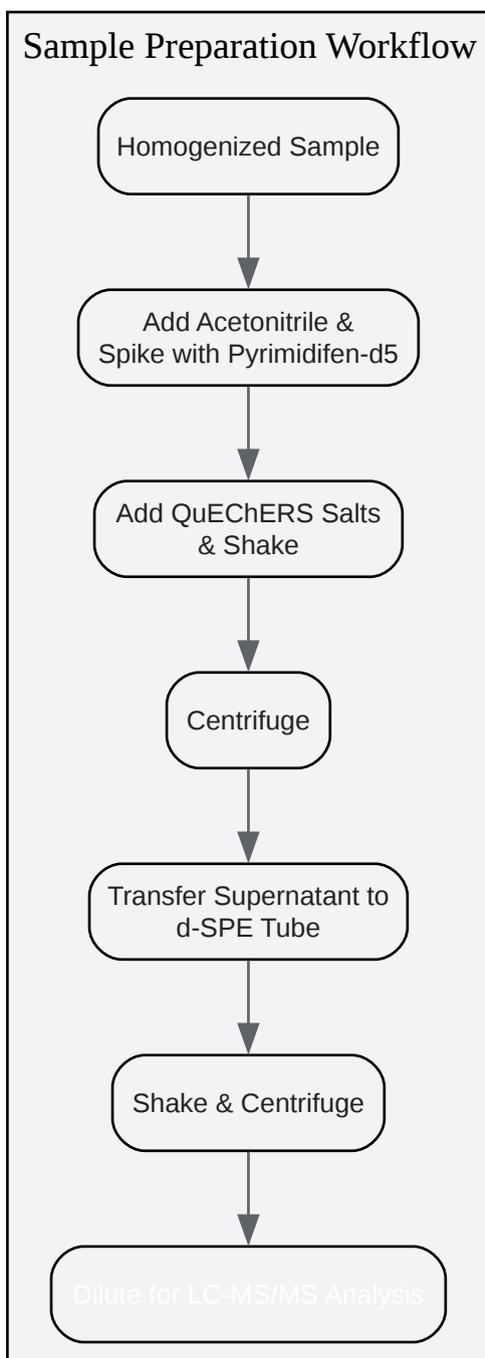
Representative Experimental Protocol: Quantification of Pyrimidifen in a Food Matrix by LC-MS/MS

This protocol provides a detailed, step-by-step methodology for the analysis of Pyrimidifen in a representative food matrix (e.g., fruit or vegetable) using **Pyrimidifen-d5** as an internal standard.

1. Sample Preparation (QuEChERS Method)

- **Homogenization:** Homogenize a representative portion of the food sample.
- **Extraction:**
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Spike with a known amount of **Pyrimidifen-d5** internal standard solution.
 - Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

- Shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).
 - Shake for 30 seconds.
 - Centrifuge at 10000 rpm for 5 minutes.
- Final Extract Preparation:
 - Take an aliquot of the cleaned-up extract and dilute with an appropriate solvent for LC-MS/MS analysis.



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Caption: QuEChERS sample preparation workflow for Pyrimidifen analysis.

2. LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Pyrimidifen: Precursor ion (m/z 378.2) \rightarrow Product ions (e.g., m/z 167.1, m/z 212.1).
 - **Pyrimidifen-d5**: Precursor ion (m/z 383.2) \rightarrow Product ions (e.g., m/z 172.1, m/z 212.1).

3. Quantification

- A calibration curve is constructed by plotting the ratio of the peak area of Pyrimidifen to the peak area of **Pyrimidifen-d5** against the concentration of Pyrimidifen standards.
- The concentration of Pyrimidifen in the sample is determined from this calibration curve.

Metabolism of Pyrimidifen

While specific metabolism studies for Pyrimidifen are not extensively detailed in publicly available literature, the metabolism of pyrimidine-based compounds in biological systems generally involves several key pathways.^[10] These can include:

- Oxidation: Cytochrome P450 enzymes can hydroxylate various positions on the molecule, particularly on the aromatic rings and alkyl chains.
- Dealkylation: The ethoxyethyl and ethyl groups are potential sites for O- and N-dealkylation.

- Conjugation: The resulting metabolites can be conjugated with polar molecules such as glucuronic acid or sulfate to facilitate excretion.

Understanding these potential metabolic pathways is crucial for identifying and quantifying relevant metabolites in toxicological and environmental fate studies.

Conclusion

Pyrimidifen-d5 is an indispensable tool for researchers and analytical scientists requiring accurate and precise quantification of the pesticide Pyrimidifen. Its use as an internal standard in mass spectrometry-based methods addresses the challenges posed by complex matrices and sample preparation variability. This guide has provided a comprehensive overview of its chemical structure, a plausible synthetic strategy, and a detailed protocol for its application in a validated analytical workflow. By adhering to the principles and methodologies outlined herein, scientists can achieve reliable and defensible results in their research and monitoring programs.

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